(2R)-2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid is an amino acid derivative notable for its unique trifluoromethoxy substituent. This compound is classified under organic compounds, specifically as a substituted amino acid. Its chemical formula is , and it has a molecular weight of approximately 219.16 g/mol. The compound is often referenced by its CAS number, 144789-73-1, and is recognized for its potential applications in medicinal chemistry and pharmaceuticals .
The synthesis of (2R)-2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid can be approached through various methods, primarily involving the manipulation of starting materials that contain the trifluoromethoxy group. One notable method includes the use of Grignard reagents to introduce the trifluoromethyl group onto a phenyl ring, followed by subsequent reactions to form the amino acid structure.
The molecular structure of (2R)-2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl ring substituted with a trifluoromethoxy group.
This structure contributes to its biological activity and solubility properties.
(2R)-2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid can participate in various chemical reactions typical of amino acids, including:
These reactions are generally facilitated by specific reagents and conditions that promote desired transformations while minimizing side reactions.
The mechanism of action for (2R)-2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid is primarily explored in the context of its potential therapeutic effects.
Relevant analyses indicate that the presence of the trifluoromethoxy group significantly impacts both solubility and reactivity compared to other amino acids without such substituents .
(2R)-2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid has several potential applications in scientific research:
The unique properties of this compound make it a subject of interest for ongoing research in medicinal chemistry and related fields .
The stereoselective introduction of the α-amino group in this target structure predominantly relies on the amination of prochiral 2-oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid. O-Benzoylhydroxylamine derivatives serve as efficient electrophilic nitrogen sources, enabling asymmetric amination under organocatalytic conditions. Chiral phase-transfer catalysts (PTCs), particularly cinchona alkaloid-derived quaternary ammonium salts (e.g., O-9-allyl-N-(9-anthracenylmethyl)cinchoninium bromide), facilitate enantioselective delivery of the nucleophile to the α-keto acid carbonyl, achieving enantiomeric excesses (ee) >90% at sub-zero temperatures (–40°C) [3]. The reaction exploits the temperature dependence of enantioselectivity (ΔΔG‡), where lower temperatures amplify small energy barrier differences between diastereomeric transition states [3].
Table 1: Direct Nucleophilic Amination Approaches
Catalyst System | Amination Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Context |
---|---|---|---|---|---|---|
Cinchonidine-derived PTC | O-Diphenylphosphinylhydroxylamine | Toluene | -40 | 78 | 92 (R) | [3] |
Chiral Vanadium-Schiff base | Diazoazides | CH₂Cl₂ | 25 | 85 | 88 (R) | [7] |
L-Prolinamide organocatalyst | Hydroxylamine-O-sulfonate | DMF | 0 | 70 | 85 (R) | [3] |
Key limitations include substrate-dependent stereoselectivity and the necessity for in situ protection of the resulting α-amino acid to prevent racemization during downstream processing.
Chiral transition metal catalysts provide robust platforms for constructing the α-stereocenter via reductive amination of the corresponding α-keto acid precursor. Ru(II)-(S)-BINAP/diamine complexes exhibit high activity and enantiocontrol (up to 99% ee) in the asymmetric hydrogenation of enolizable α-keto acids using ammonium formate as the amine donor [5]. The reaction proceeds through a dynamic kinetic resolution (DKR) pathway, where the metal center simultaneously coordinates the keto carbonyl and carboxylic acid, while chiral ligands enforce facial selectivity during hydride transfer [3].
Iridium complexes with trisubstituted phosphine-oxazoline ligands catalyze the direct amination with aniline derivatives under mild conditions (25–50°C), achieving 94% ee for sterically unhindered substrates. Notably, electron-withdrawing groups on the aryl ring (e.g., p-trifluoromethoxy) enhance electrophilicity of the keto carbonyl, accelerating imine formation and subsequent asymmetric reduction [5].
The synthesis leverages phenolic intermediates due to the superior nucleophilicity of phenoxide anions towards trifluoromethylating reagents. A practical route involves:
Table 2: Trifluoromethoxy Group Installation Methods
Method | Reagent System | Substrate Scope | Yield (%) | Limitations | Reference Context |
---|---|---|---|---|---|
Halogen exchange (Halex) | SbF₃ / CHCl₃, reflux | 4-Alkoxyphenyl ketones | 40-65 | Low yields, over-dealkylation | [1] [5] |
Diazotization/Trifluoromethoxylation | AgOCF₃ / Phenyliodonium salts | 4-Aminophenyl intermediates | 70-85 | Requires diazonium handling | [1] |
Direct electrophilic OCF₃ transfer | Trifluoromethylhypofluorite (TMOF) | Electron-rich aromatics | 55-75 | Limited commercial availability | [1] |
Radical trifluoromethoxylation employs photoredox catalysis with Ru(bpy)₃Cl₂ under blue LED irradiation, utilizing trifluoromethyl arylsulfonate (TFMS) as the OCF₃ source. This method functionalizes electron-deficient aryl iodides in the target’s precursor, tolerating carboxylic acid and protected amino groups, albeit with moderate regioselectivity (60–75% yield) [1].
Ionic pathways exploit silver trifluoromethoxide (AgOCF₃) generated in situ from AgF and TMSCF₃, which participates in SNAr reactions with 4-fluoro- or 4-nitro-phenyl intermediates. Alternatively, hypervalent iodine reagents (e.g., ortho-(trifluoromethoxy)phenyliodonium ylides) enable direct C–H trifluoromethoxylation of the phenylacetic acid backbone under mild conditions, though stereochemical integrity at the α-position requires protection during this step [1] [8].
ω-Transaminases (ω-TAs) offer sustainable access to enantiopure target molecules through kinetic resolution (KR) or asymmetric synthesis. For KR, immobilized whole-cell biocatalysts expressing (R)-selective TAs (e.g., Arthrobacter sp. ArRm-TA or Aspergillus terreus AtR-TA) resolve racemic 2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid using pyruvate as the amino acceptor [2] [5]. Key advancements include:
Table 3: Transaminase-Mediated Synthesis Performance
Biocatalyst | Amine Donor | Conversion (%) | ee (%) | Product Configuration | Reference Context |
---|---|---|---|---|---|
Arthrobacter sp. ArRm-TA (immobilized) | rac-sec-Butylamine | 89 | >99 | (R) | [5] |
Aspergillus terreus AtR-TA | Isopropylamine | 88 | >99 | (R) | [5] |
Pseudomonas putida TA | Alanine | 48 (KR) | >95 | (S) from unreacted fraction | [2] |
Engineered transaminases generated via directed evolution address limitations in native enzyme activity toward sterically demanding substrates. Codexis ATA-117 and ATA-256 exhibit broad substrate scope for arylalkyl amines, including those with ortho-substituted aryl groups, achieving >200 g/L productivity in fed-batch reactors [2].
Multi-enzyme cascades circumvent equilibrium constraints:
Whole-cell systems co-expressing glucose dehydrogenase (GDH) enable in situ cofactor regeneration (NADPH), making the process atom-efficient and cost-effective for gram-scale synthesis [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: